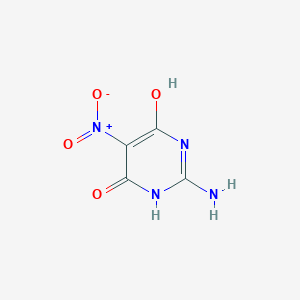

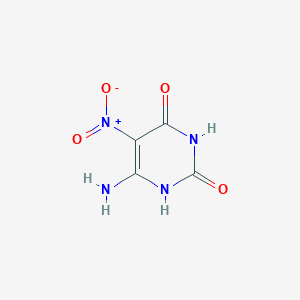

2-Amino-4,6-dihydroxy-5-nitropyrimidine

描述

2-Amino-4,6-dihydroxy-5-nitropyrimidine is a chemical compound with the molecular formula C4H3N3O4 . It is known to be an inhibitor of thymidine phosphorylase activity and a potent and selective inhibitor of 4-nitrophenol glucuronidation .

Synthesis Analysis

The synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine involves a sequence of reactions including aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxy-5-nitropyrimidine can be viewed using Java or Javascript . The compound has a molecular weight of 157.08 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it undergoes aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation . It is also known to inhibit thymidine phosphorylase activity and 4-nitrophenol glucuronidation .Physical And Chemical Properties Analysis

The compound has a melting point of >300 °C . It is a solid form and has a density of 1.8278 (rough estimate) .科学研究应用

Synthesis of N-Heterocyclic Systems

The compound can be used in the synthesis of N-heterocyclic systems . The experimental results of aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Pharmacological Applications

Pyrimidine derivatives, including 2-Amino-4,6-dihydroxy-5-nitropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Inhibitory Effect on Glucuronidation

The compound has been tested for its inhibitory effect on the glucuronidation of 4-nitrophenol and phenolphthalein by rat liver microsomes . It was found to be one of the most potent and selective inhibitors of 4-nitrophenol .

作用机制

Target of Action

The primary targets of 2-Amino-4,6-dihydroxy-5-nitropyrimidine are thymidine phosphorylase and 4-nitrophenol glucuronidation . Thymidine phosphorylase plays a crucial role in the nucleotide salvage pathway, which is essential for DNA synthesis and repair . On the other hand, 4-nitrophenol glucuronidation is a key process in the metabolism and detoxification of xenobiotics .

Mode of Action

2-Amino-4,6-dihydroxy-5-nitropyrimidine acts as an inhibitor of both thymidine phosphorylase and 4-nitrophenol glucuronidation . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal biochemical processes within the cell .

Biochemical Pathways

The inhibition of thymidine phosphorylase disrupts the nucleotide salvage pathway, potentially leading to a decrease in DNA synthesis and repair . The inhibition of 4-nitrophenol glucuronidation can affect the metabolism and detoxification of various xenobiotics, potentially leading to an accumulation of toxic compounds within the cell .

Result of Action

The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 2-Amino-4,6-dihydroxy-5-nitropyrimidine can lead to a variety of cellular effects. For instance, the disruption of DNA synthesis and repair could potentially lead to cell cycle arrest or apoptosis . Similarly, the disruption of xenobiotic metabolism and detoxification could lead to cellular toxicity .

安全和危害

属性

IUPAC Name |

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336851 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

CAS RN |

80466-56-4 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)